molecular formula C22H25N5O3S B2760116 3-(Pyrazin-2-yl)-5-((1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole CAS No. 1706106-46-8

3-(Pyrazin-2-yl)-5-((1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole

Cat. No. B2760116
CAS RN: 1706106-46-8
M. Wt: 439.53
InChI Key: UMUPRAFDMAEBEY-UHFFFAOYSA-N
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Description

3-(Pyrazin-2-yl)-5-((1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C22H25N5O3S and its molecular weight is 439.53. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Structure-Activity Relationships

Researchers have developed novel sulfone-linked bis heterocycles, including derivatives of oxadiazoles, which were prepared from specific starting materials and tested for their antimicrobial activity. The compound showed pronounced activity in certain configurations, highlighting the importance of structural modifications in enhancing biological effectiveness V. Padmavathi et al., 2008.

Another study focused on the synthesis of 1,3,4-oxadiazolyl tetrahydropyridines as anticancer agents. The research suggested that the pharmacological activities of these derivatives depended on the substituents on the tetrahydropyridine ring system, indicating a direct correlation between structural modifications and biological activity K. Redda & Madhavi Gangapuram, 2007.

Antimicrobial and Anticancer Properties

In the realm of antimicrobial and anticancer research, compounds bearing the 1,3,4-oxadiazole moiety have shown significant promise. For instance, derivatives synthesized for this purpose have been tested against various microbial strains and cancer cell lines, exhibiting notable activities in certain cases. This underscores the potential of these compounds in developing new therapeutic agents against infectious diseases and cancer H. Khalid et al., 2016.

A study on the docking simulations and primary assessment of benzene sulfonamide pyrazole oxadiazole derivatives as potential antimicrobial and antitubercular agents revealed good activity against E. coli, P. aeruginosa, S. aureus, and S. pyogenes, as well as antitubercular activity against M. tuberculosis H37Rv. This illustrates the importance of molecular docking studies in predicting the effectiveness of new compounds and guiding the development of targeted therapies Ramesh M. Shingare et al., 2022.

properties

IUPAC Name

3-pyrazin-2-yl-5-[[1-(5,6,7,8-tetrahydronaphthalen-2-ylsulfonyl)piperidin-3-yl]methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N5O3S/c28-31(29,19-8-7-17-5-1-2-6-18(17)13-19)27-11-3-4-16(15-27)12-21-25-22(26-30-21)20-14-23-9-10-24-20/h7-10,13-14,16H,1-6,11-12,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMUPRAFDMAEBEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)N3CCCC(C3)CC4=NC(=NO4)C5=NC=CN=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyrazin-2-yl)-5-((1-((5,6,7,8-tetrahydronaphthalen-2-yl)sulfonyl)piperidin-3-yl)methyl)-1,2,4-oxadiazole

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